

Thermodynamic Properties of Pentadecanenitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: Pentadecanenitrile

Cat. No.: B103695

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **pentadecanenitrile** (C₁₅H₂₉N). The information is compiled from various databases and scientific literature, offering a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of experimental workflows and thermodynamic relationships.

Core Thermodynamic Properties

Pentadecanenitrile, a long-chain aliphatic nitrile, possesses thermodynamic properties that are crucial for understanding its behavior in various chemical and physical processes. These properties are fundamental for process design, safety assessments, and computational modeling.

Physical Properties

Basic physical properties of **pentadecanenitrile** are essential for its handling and use in experimental setups.

Property	Value	Unit	Source
Molecular Formula	C ₁₅ H ₂₉ N	-	[1][2]
Molecular Weight	223.40	g/mol	[3][4]
Melting Point	20-23	°C	[5]
296.15	K	[6]	
Boiling Point	322	°C	[5]
595.2	K	[6]	
Density	0.825	g/mL at 25 °C	[5]

Enthalpy and Gibbs Free Energy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) and standard Gibbs free energy of formation ($\Delta_f G^\circ$) are key indicators of the stability of a compound. The values presented below are calculated properties.

Property	Value	Unit	Source
Standard Enthalpy of Formation (gas)	-188.05	kJ/mol	[3]
Standard Gibbs Free Energy of Formation	208.60	kJ/mol	[3]

Heat Capacity and Enthalpy of Vaporization

Heat capacity (C_p) measures the amount of heat required to raise the temperature of a substance. The enthalpy of vaporization ($\Delta_{\text{vap}} H^\circ$) is the heat required to transform a liquid into a gas. While specific experimental data for **pentadecanenitrile**'s heat capacity is limited in publicly available literature, data for other long-chain nitriles can provide useful estimations. The enthalpy of vaporization for a series of linear aliphatic nitriles has been studied, indicating a linear correlation with the number of carbon atoms.

Property	Value	Unit	Source/Method
Ideal Gas Heat Capacity (Cp,gas)	Data not available	J/mol·K	-
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	Data available in literature for C7-C17 nitriles	kJ/mol	Transpiration method

Vapor Pressure

Vapor pressure is a critical property for understanding the volatility of a substance. For long-chain nitriles like **pentadecanenitrile**, which have low volatility, specialized techniques are required for accurate measurement.

Temperature (K)	Pressure (Pa)	Method
Specific data points not readily available in public sources	-	Ebulliometry, Knudsen Effusion, Gas Saturation Method

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail common protocols for measuring key thermodynamic parameters of organic compounds like **pentadecanenitrile**.

Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the enthalpy of combustion, from which the enthalpy of formation can be calculated.

Methodology:

- **Sample Preparation:** A precisely weighed sample of **pentadecanenitrile** (typically in a gelatin capsule or on a sample holder) is placed in the crucible of a bomb calorimeter. A

known length of fuse wire is attached to the ignition circuit and placed in contact with the sample.

- **Bomb Assembly:** The crucible is placed in the bomb, which is then sealed and purged with a small amount of oxygen before being filled with high-pressure (typically 3 MPa) pure oxygen.
- **Calorimeter Setup:** The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated container. The temperature of the water is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Analysis:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The temperature change from the **pentadecanenitrile** combustion, corrected for heat losses and the energy of ignition, is used to calculate the heat of combustion. The standard enthalpy of formation is then calculated using Hess's Law.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of solids and liquids over a range of temperatures.

Methodology:

- **Sample Loading:** A known mass of **pentadecanenitrile** is sealed in a sample container within the calorimeter.
- **Calorimeter Assembly:** The sample container is placed within an adiabatic shield, which is itself enclosed in a vacuum chamber. Thermocouples are used to measure the temperature difference between the sample container and the shield.
- **Heating and Measurement:** A measured amount of electrical energy is supplied to a heater within the sample container, causing a small increase in temperature. During this heating

period, the temperature of the adiabatic shield is controlled to match the temperature of the sample container, minimizing heat loss.

- **Data Analysis:** The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise, after accounting for the heat capacity of the sample container. Measurements are repeated at different temperatures to determine the heat capacity as a function of temperature.

Vapor Pressure Determination

For compounds with low vapor pressure like **pentadecanenitrile**, ebulliometry or the Knudsen effusion method are suitable.

Ebulliometry:

- **Apparatus:** A Swietoslowski ebulliometer, which allows for the measurement of the boiling temperature of a liquid at a controlled pressure, is used.
- **Procedure:** The sample of **pentadecanenitrile** is placed in the ebulliometer. The system pressure is controlled using a vacuum pump and a pressure controller. The liquid is heated to its boiling point, and the temperature of the boiling liquid and the vapor are measured simultaneously with high-precision thermometers.
- **Data Collection:** The boiling temperature is recorded for a range of controlled pressures.

Knudsen Effusion Method:

- **Apparatus:** A Knudsen cell, which is a small container with a tiny orifice, is placed in a high-vacuum chamber. The cell is heated to a precise temperature.
- **Procedure:** The sample is placed in the Knudsen cell. At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a microbalance.
- **Calculation:** The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Knudsen equation.

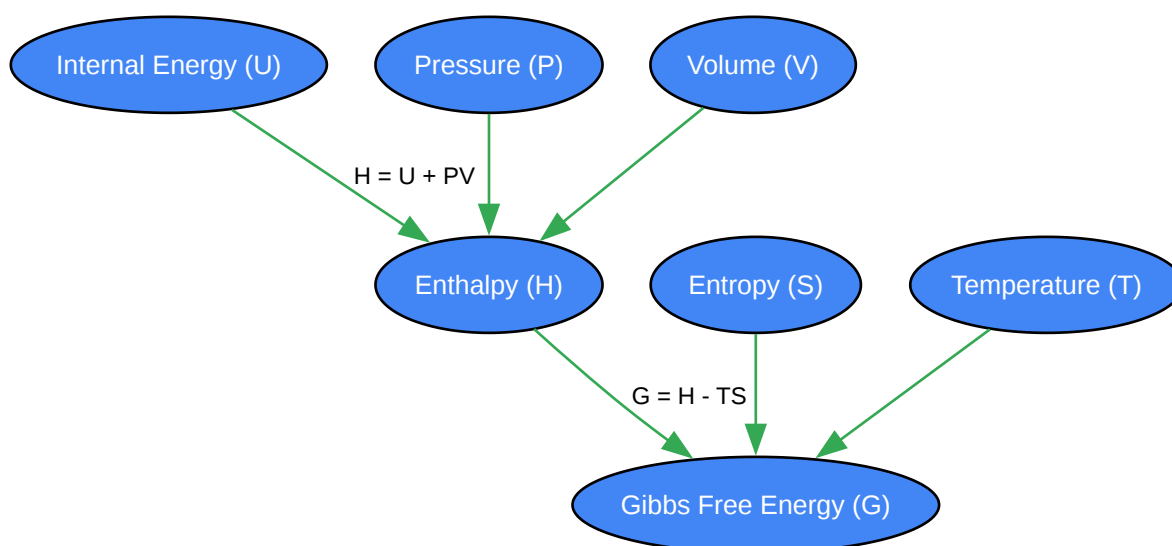
Visualizations

The following diagrams illustrate a typical experimental workflow and the fundamental relationships between key thermodynamic properties.



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Caption: Experimental workflow for determining the enthalpy of combustion.



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Caption: Fundamental relationships between key thermodynamic state functions.

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